3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide
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Overview
Description
3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide is a complex organic compound that belongs to the class of benzo[e][1,2,4]thiadiazine derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide typically involves multi-step organic reactions. The starting materials often include benzo[e][1,2,4]thiadiazine derivatives and acetamidoethyl compounds. The reaction conditions may involve the use of catalysts, solvents, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Chemical Reactions Analysis
Types of Reactions
3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may lead to the formation of higher oxidation state compounds, while reduction may yield reduced derivatives.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating diseases.
Industry: Utilized in the development of new materials or as a component in industrial processes.
Mechanism of Action
The mechanism of action of 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, leading to changes in cellular processes. The exact mechanism may vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 3-(1,1-dioxo-2H-1lambda6,2,4-benzothiadiazin-3-yl)-N-(2-acetamidoethyl)propanamide include other benzo[e][1,2,4]thiadiazine derivatives with different substituents.
Uniqueness
The uniqueness of this compound lies in its specific structure, which may confer unique biological activities or chemical properties compared to other similar compounds.
Properties
IUPAC Name |
N-(2-acetamidoethyl)-3-(1,1-dioxo-4H-1λ6,2,4-benzothiadiazin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O4S/c1-10(19)15-8-9-16-14(20)7-6-13-17-11-4-2-3-5-12(11)23(21,22)18-13/h2-5H,6-9H2,1H3,(H,15,19)(H,16,20)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GALLDEOANDLQEG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCNC(=O)CCC1=NS(=O)(=O)C2=CC=CC=C2N1 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.38 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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